molecular formula C29H36N4O3 B2914288 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1005297-50-6

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2914288
M. Wt: 488.632
InChI Key: NDSOJMBVNIXDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C29H36N4O3 and its molecular weight is 488.632. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anthelminthic Applications

One notable application of related compounds is in the development of potent anthelminthic drugs. For instance, amidantel, which shares a similar structural motif, has shown remarkable efficacy against nematodes, filariae, and cestodes in rodents, as well as hookworms and large roundworms in dogs, demonstrating the potential of these compounds in veterinary medicine and parasite control (Wollweber et al., 1979).

Co-crystal Formation and Structural Studies

Compounds with amide bonds, including derivatives like the one , have been studied for their ability to form co-crystals with aromatic diols. These studies not only provide insights into the structural aspects of such compounds but also explore their potential applications in materials science and drug formulation, enhancing stability and solubility properties (Karmakar et al., 2009).

Pharmacological Assessments

Research into related acetamide derivatives has unveiled their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These findings underscore the versatility of such compounds in medicinal chemistry, paving the way for the development of new therapeutic agents with broad-spectrum activity (Rani et al., 2016).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O3/c1-31(2)24-15-13-23(14-16-24)26(33-19-17-32(18-20-33)25-9-5-4-6-10-25)21-30-29(34)22-36-28-12-8-7-11-27(28)35-3/h4-16,26H,17-22H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSOJMBVNIXDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2OC)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide

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